molecular formula C20H25N3O4S B3943300 N-(4-{[4-(2-methoxybenzyl)-1-piperazinyl]sulfonyl}phenyl)acetamide

N-(4-{[4-(2-methoxybenzyl)-1-piperazinyl]sulfonyl}phenyl)acetamide

Cat. No. B3943300
M. Wt: 403.5 g/mol
InChI Key: YHYLIMOFTILKCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[4-(2-methoxybenzyl)-1-piperazinyl]sulfonyl}phenyl)acetamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as "NMS-P118" and has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.

Mechanism of Action

Further studies are needed to fully understand the mechanism of action of NMS-P118.
3. Optimization of synthesis: Further optimization of the synthesis of NMS-P118 may lead to increased yields and reduced costs.
4. New applications: Further studies are needed to explore new potential applications of NMS-P118 in various areas of research.

Advantages and Limitations for Lab Experiments

NMS-P118 has several advantages and limitations for lab experiments. Some of the advantages include:
1. High purity: NMS-P118 can be synthesized with high purity, ensuring consistent results in lab experiments.
2. Wide range of applications: NMS-P118 has shown promising results in various areas of research, making it a versatile compound for lab experiments.
Some of the limitations of NMS-P118 include:
1. Limited availability: NMS-P118 is not widely available, making it difficult to obtain for lab experiments.
2. High cost: NMS-P118 is a relatively expensive compound, making it cost-prohibitive for some researchers.

Future Directions

There are several future directions for research related to NMS-P118. Some of these include:
1. Clinical trials: Further studies are needed to determine the safety and efficacy of NMS-P118 in human clinical trials.
2.

Scientific Research Applications

NMS-P118 has been extensively studied for its potential use in scientific research. This compound has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine. Some of the areas where NMS-P118 has been studied include:
1. Neuroprotection: NMS-P118 has been shown to have neuroprotective effects in various studies, making it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease.
2. Cancer: NMS-P118 has been shown to have anticancer properties in various studies, making it a potential candidate for the treatment of various types of cancer.
3. Inflammation: NMS-P118 has been shown to have anti-inflammatory properties in various studies, making it a potential candidate for the treatment of inflammatory disorders such as arthritis.

properties

IUPAC Name

N-[4-[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S/c1-16(24)21-18-7-9-19(10-8-18)28(25,26)23-13-11-22(12-14-23)15-17-5-3-4-6-20(17)27-2/h3-10H,11-15H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHYLIMOFTILKCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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